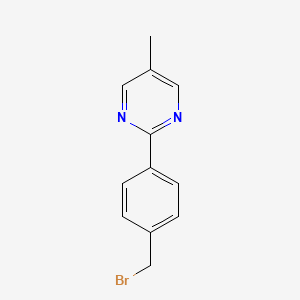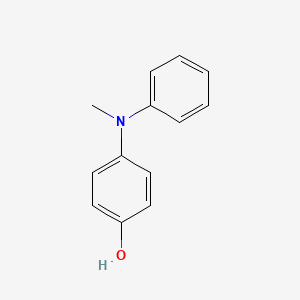
4-(Methylphenylamino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
4-(Methylphenylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a methylphenylamine. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution reaction .
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, making it an environmentally friendly option .
Industrial Production Methods
Industrial production of phenol derivatives often involves large-scale nucleophilic aromatic substitution reactions. These processes are optimized for high yield and efficiency, utilizing advanced catalysts and reaction conditions to ensure the desired product is obtained with minimal by-products .
化学反应分析
Types of Reactions
4-(Methylphenylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert quinones back to phenols or hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives .
科学研究应用
4-(Methylphenylamino)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of phenol, 4-(methylphenylamino)- involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions . It also affects cell signaling pathways and gene expression, contributing to its biological activities .
相似化合物的比较
4-(Methylphenylamino)phenol can be compared with other phenolic compounds such as:
Hydroquinone: Known for its strong reducing properties and use in photographic development.
Catechol: Exhibits strong antioxidant properties and is used in the synthesis of various pharmaceuticals.
Resorcinol: Used in the production of resins and adhesives, and has antiseptic properties
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research .
属性
CAS 编号 |
31310-72-2 |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC 名称 |
4-(N-methylanilino)phenol |
InChI |
InChI=1S/C13H13NO/c1-14(11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,15H,1H3 |
InChI 键 |
DOLVPXPYXLABON-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
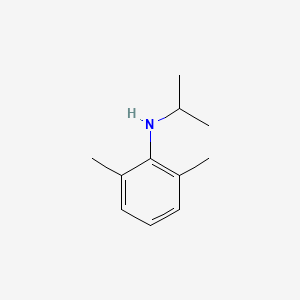
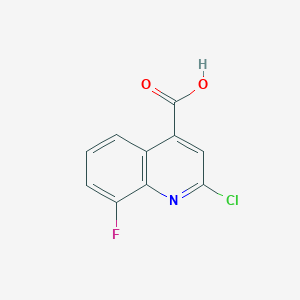
![benzyl N-[(3S,4S)-4-hydroxytetrahydropyran-3-yl]carbamate](/img/structure/B8745752.png)
![Ethyl 3-[(naphthalen-2-yl)amino]-3-oxopropanoate](/img/structure/B8745758.png)
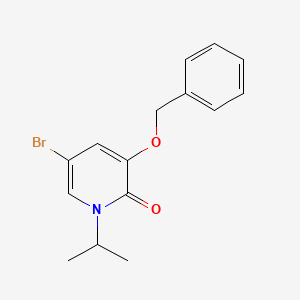
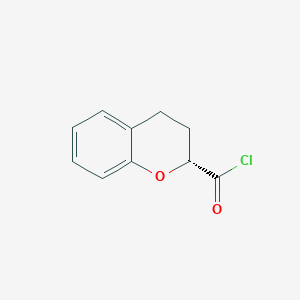
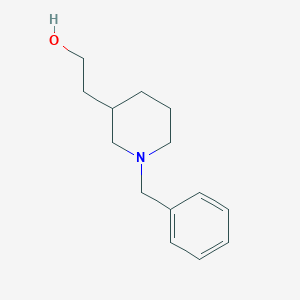
![4-Hydroxy-3-(4-iodophenyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B8745783.png)
![2-(2-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B8745787.png)
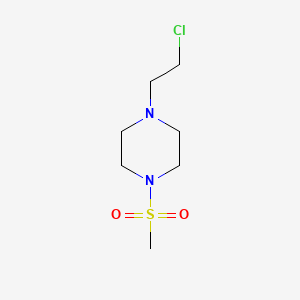
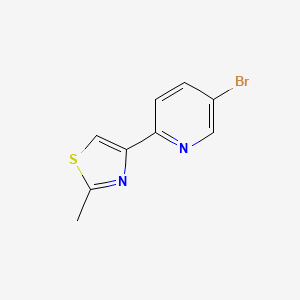
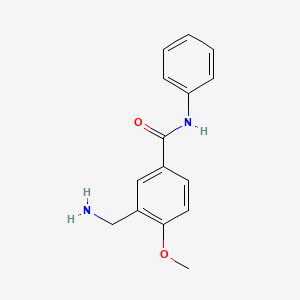
![(2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol](/img/structure/B8745812.png)
